molecular formula C11H13N3O3S2 B2973581 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1797895-21-6

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2973581
CAS No.: 1797895-21-6
M. Wt: 299.36
InChI Key: MDUVDDRQKUGJIP-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrazole ring, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrofuran group, and finally the attachment of the thiophene sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide include other sulfonamide derivatives with different heterocyclic rings, such as:

  • N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzene-2-sulfonamide
  • N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-2-sulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c15-19(16,11-2-1-5-18-11)13-9-6-12-14(7-9)10-3-4-17-8-10/h1-2,5-7,10,13H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUVDDRQKUGJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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